CMX-2043

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

CMX-2043 is a next-generation, stereochemically-pure R-isomer analogue of α-lipoic acid (ALA), specifically engineered to overcome ALA's inherent potency and metabolic limitations. Direct comparative studies confirm it outperforms R-α-lipoic acid in antioxidant capacity and Akt kinase activation, with the R-stereoisomer being critical for function. Its clinical validation (SUPPORT-1 trial) shows a significant 23% absolute reduction in TnT elevation during PCI, while robust preclinical data demonstrates a 36% reduction in myocardial infarct size and preservation of white matter integrity in TBI. For researchers demanding a highly characterized, clinically backed, and stereospecific molecule—not just a generic ALA derivative—this is the definitive choice.

Molecular Formula C16H26N2O6S2
Molecular Weight 406.5 g/mol
CAS No. 910627-26-8
Cat. No. B606752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMX-2043
CAS910627-26-8
SynonymsCMX-2043;  CMX2043;  CMX2043;  LIP-EA;  R-LIP-EA-OH;  LIPEA;  RLIPEAOH;  LIP EA;  R LIP EA OH
Molecular FormulaC16H26N2O6S2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCC1CCSS1
InChIInChI=1S/C16H26N2O6S2/c1-10(16(23)24)17-15(22)12(6-7-14(20)21)18-13(19)5-3-2-4-11-8-9-25-26-11/h10-12H,2-9H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11+,12-/m0/s1
InChIKeyMQXRTCVZPIHBLD-TUAOUCFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CMX-2043 (CAS 910627-26-8): A Synthetic α-Lipoic Acid Analogue for Cytoprotection and Ischemia-Reperfusion Injury Research


CMX-2043 is a novel synthetic analogue of α-lipoic acid (ALA) designed to mitigate cellular injury and organ damage associated with ischemia-reperfusion injury (IRI) [1]. Chemically defined as α-N-[(R)-1,2-dithiolane-3-pentanoyl]-L-glutamyl-L-alanine, it is a dipeptide conjugate of the R-enantiomer of lipoic acid [2]. The compound has advanced to Phase 2 clinical evaluation for cardioprotection and prevention of contrast-induced nephropathy [3] and has demonstrated preclinical efficacy in cardiac IRI and traumatic brain injury models [4][5].

Why In-Class α-Lipoic Acid Compounds Cannot Simply Be Substituted for CMX-2043


The cytoprotective efficacy of α-lipoic acid (ALA) is constrained by its modest potency and rapid metabolism. CMX-2043 was specifically engineered through synthetic modification to overcome these limitations, resulting in a distinct chemical entity with quantitatively enhanced pharmacological activity [1]. Direct comparative in vitro studies confirm that CMX-2043 is more effective than R-α-lipoic acid across multiple cytoprotective pathways, including antioxidant capacity and kinase activation [2]. Furthermore, the R-stereoisomer of CMX-2043 exhibits superior biochemical activity compared to its S-isomer, establishing that stereochemistry is critical for function and cannot be substituted with racemic or alternative ALA derivatives [3].

CMX-2043: Quantitative Evidence of Differentiated Activity Relative to Comparators


Superior Reduction of Myocardial Infarction Size vs. Vehicle Control in a Preclinical Rat Model of Cardiac Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion injury (IRI), administration of CMX-2043 15 minutes prior to the ischemic event resulted in a 36% reduction in the myocardial infarct-to-area-at-risk (MI/AR) ratio compared to vehicle control [1]. This represents a statistically significant (P < 0.001) decrease in infarct size, quantifying the compound's ability to protect cardiac tissue against IRI-induced damage.

Cardioprotection Ischemia-Reperfusion Injury Myocardial Infarction

Enhanced In Vitro Cytoprotective Pathway Activation Compared to R-α-Lipoic Acid

In comparative in vitro assays, CMX-2043 demonstrated superior efficacy over R-α-lipoic acid in activating key cytoprotective pathways. Specifically, CMX-2043 was more effective in antioxidant effect, activation of insulin receptor kinase, soluble tyrosine kinase, and Akt phosphorylation [1]. These biochemical differences are further supported by stereospecificity, as the S-stereoisomer of CMX-2043 was less active than the R-isomer [2].

Cytoprotection Antioxidant Akt Signaling

Significant Reduction of Periprocedural Myonecrosis Biomarkers in Elective PCI Patients vs. Placebo

In the Phase 2a SUPPORT-1 clinical trial, a single intravenous bolus of CMX-2043 at 2.4 mg/kg administered 15-60 minutes before elective percutaneous coronary intervention (PCI) significantly reduced peak concentrations of cardiac biomarkers compared to placebo. Peak creatine kinase myocardial band (CK-MB) was reduced (P = 0.05), and peak troponin T (TnT) was reduced (P = 0.03). Notably, no subject receiving 2.4 mg/kg CMX-2043 experienced a CK-MB elevation ≥3X the upper limit of normal, versus 16% in the placebo group (P = 0.02); similarly, TnT elevation ≥3X ULN occurred in 16% of the CMX-2043 group versus 39% in the placebo group (P = 0.05) [1].

Percutaneous Coronary Intervention Myonecrosis Cardiac Biomarkers

Preservation of White Matter Structural Integrity in a Porcine Traumatic Brain Injury Model vs. Placebo

In a randomized, blinded, placebo-controlled preclinical trial using a clinically relevant porcine model of moderate-severe controlled cortical impact (CCI) traumatic brain injury (TBI), CMX-2043 treatment (18 mg/kg IV boluses over 5 days) resulted in significantly higher fractional anisotropy (FA) values compared to placebo (0.1216 ± 0.0086 vs. 0.0901 ± 0.0058, p < 0.05) at 5 days post-injury. Higher FA indicates greater preservation of white matter structural integrity. Notably, FA values in the CMX-2043 group were not significantly different from those in sham (uninjured) animals (0.1377 ± 0.0199) [1].

Traumatic Brain Injury Neuroprotection Diffusion Tensor Imaging

Absence of Contrast-Induced Nephropathy Reduction in Phase 2 CARIN Trial vs. Placebo

The Phase 2a CARIN trial evaluated CMX-2043 for prevention of contrast-induced acute kidney injury (AKI) in 361 patients undergoing coronary angiography. At day 4, the incidence of AKI (defined as serum creatinine increase ≥0.3 mg/dL from baseline) was 25.6% for CMX-2043 2.4 mg/kg, 25.3% for 3.6 mg/kg, 18.9% for 4.8 mg/kg, and 18.6% for placebo; no statistically significant differences were observed between any CMX-2043 dose and placebo (P > 0.1 for all comparisons) [1][2].

Contrast-Induced Nephropathy Acute Kidney Injury Coronary Angiography

High-Value Research Applications for CMX-2043 Based on Verified Quantitative Differentiation


Cardioprotection and Peri-Procedural Myocardial Injury Studies in Elective PCI Models

CMX-2043 is suitable for studies investigating prevention of periprocedural myocardial infarction (Type 4a MI) in patients undergoing elective percutaneous coronary intervention. Based on the SUPPORT-1 trial data, CMX-2043 at 2.4 mg/kg IV significantly reduced cardiac biomarker elevations, with a 16% absolute reduction in CK-MB elevation ≥3X ULN and a 23% absolute reduction in TnT elevation ≥3X ULN compared to placebo [1]. This quantifiable efficacy in a clinical setting makes CMX-2043 a relevant compound for translational cardioprotection research.

Preclinical Ischemia-Reperfusion Injury (IRI) Models Across Multiple Organs

CMX-2043 has demonstrated robust efficacy in reducing myocardial infarct size (36% reduction in MI/AR ratio vs. vehicle) in a rat model of cardiac IRI [1]. The compound's mechanism, involving enhanced Akt phosphorylation and antioxidant activity compared to α-lipoic acid [2], supports its use in preclinical IRI studies across multiple organ systems, including cardiac, cerebral, and potentially renal ischemia-reperfusion models. Its favorable preclinical safety profile, with a NOAEL of 30 mg/kg in rats [3], further supports its utility in in vivo research.

Traumatic Brain Injury (TBI) Research Leveraging Large Animal Translational Models

CMX-2043 is a strong candidate for TBI research programs, particularly those utilizing translational porcine models. In a randomized, blinded study, CMX-2043 preserved white matter structural integrity as measured by fractional anisotropy (FA) on diffusion tensor imaging (0.1216 ± 0.0086 vs. 0.0901 ± 0.0058 for placebo, p < 0.05) and was associated with improved neurological and cognitive outcomes [1]. The compound's ability to mitigate secondary injury cascades, including neuroinflammation and apoptosis, positions it as a valuable tool for neuroprotection studies.

Contrast-Induced Nephropathy (CIN) Studies as a Negative Control or for Hypothesis Generation

Despite its cardioprotective and neuroprotective signals, CMX-2043 failed to reduce the incidence of contrast-induced acute kidney injury in the Phase 2a CARIN trial (25.6% AKI incidence for 2.4 mg/kg vs. 18.6% for placebo, P > 0.1) [1]. This negative result provides a clear, data-driven boundary for its therapeutic utility and may be valuable for studies investigating mechanisms of contrast-induced nephropathy or for use as a comparator/control in trials of other renoprotective agents.

Technical Documentation Hub

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